molecular formula C16H17N3O2 B11098028 2-(piperidinomethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-(piperidinomethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11098028
M. Wt: 283.32 g/mol
InChI Key: XOSGFDOSGGXMHJ-UHFFFAOYSA-N
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Description

2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

The synthesis of 2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-phenyl-barbituric acids using palladium-charcoal as a catalyst. This process can also be carried out via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:

The uniqueness of 2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific structure, which imparts distinct biological and electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O2/c20-16-15-14(11-6-2-3-7-12(11)21-15)17-13(18-16)10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2,(H,17,18,20)

InChI Key

XOSGFDOSGGXMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C(=O)N2)OC4=CC=CC=C43

Origin of Product

United States

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